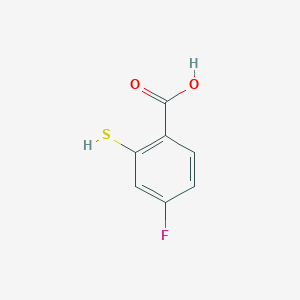

4-Fluor-2-Mercaptobenzoesäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Entwicklung von Oberflächenverstärkter Raman-Spektroskopie (SERS)-Sensoren

4-Mercaptobenzoesäure (4-MBA) wird als Sondenmolekül mit Thiol- und Carboxylgruppen verwendet, die selbstorganisierte Monolagen (SAMs) bilden. Diese SAMs sind entscheidend für die Entwicklung von SERS-Sensoren, die zur Verstärkung der Raman-Streuung von Molekülen eingesetzt werden und somit ein wertvolles Werkzeug in chemischen und biologischen Sensoranwendungen darstellen .

SERS-Aktivitätstestung

Die Verbindung wird als nicht-fluoreszierendes Sondenmolekül verwendet, um die SERS-Aktivität, Einheitlichkeit und Verstärkungsfaktoren (EF) neuartiger SERS-Substrate wie Nelkenblüten-förmiger Ag-Meso-Blüten-Monolagen zu testen. Dies hilft bei der Bewertung der Wirksamkeit von SERS-Substraten in verschiedenen analytischen Anwendungen .

Verbesserung der SERS-Aktivität

Mit 4-MBA als Sondenmolekül wurde gezeigt, dass bestimmte Silber-Nanowürfel-Filme eine deutlich bessere SERS-Aktivität mit größeren Verstärkungsfaktoren aufweisen als andere Nanopartikelfilme. Diese Anwendung ist entscheidend für die Verbesserung der Sensitivität und Spezifität von SERS-basierten Nachweismethoden .

Kolorimetrische Nachweisplattform für Metallionen

4-MBA-modifizierte Nanopartikel werden zur Konstruktion kolorimetrischer Nachweisplattformen für die Überwachung von Metallionen wie Chrom III (Cr 3+) verwendet. Diese Anwendung spielt eine bedeutende Rolle in der Umweltüberwachung und Schadstoffkontrolle, indem sie eine einfache, bequeme und schnelle Methode zur Detektion von Metallionen bietet .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Fluoro-2-mercaptobenzoic acid, similar to its analog 4-Mercaptobenzoic acid (4-MBA), is a probe molecule with thiol and carboxylic groups . These groups allow it to form self-assembled monolayers (SAMs) on the surface of various substrates . The primary targets of this compound are therefore the surfaces of these substrates, where it forms a monolayer and interacts with other molecules or ions present in the environment .

Mode of Action

The compound interacts with its targets through the formation of SAMs. This interaction is primarily due to the thiol group, which has a strong affinity for metal surfaces, and the carboxylic group, which can form hydrogen bonds with other molecules

Biochemical Pathways

It’s known that 4-mercaptobenzoic acid (4-mba), a similar compound, has been used in the development of surface-enhanced raman spectroscopy (sers) sensors . In this context, the compound may affect the optical properties of the substrate, leading to enhanced Raman signals .

Pharmacokinetics

Metabolism and excretion are likely minimal due to the compound’s stability .

Result of Action

The primary result of the action of 4-Fluoro-2-mercaptobenzoic acid is the formation of SAMs on the surface of the target substrate. This can lead to changes in the optical properties of the substrate, which can be used for sensing applications

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-mercaptobenzoic acid are likely to be influenced by various environmental factors. These may include the nature of the substrate, the presence of other molecules or ions in the environment, and the pH and temperature of the environment

Biochemische Analyse

Biochemical Properties

4-Fluoro-2-mercaptobenzoic acid plays a crucial role in biochemical reactions due to its ability to form self-assembled monolayers (SAMs) on metal surfaces. This property makes it valuable in the development of surface-enhanced Raman spectroscopy (SERS) sensors . The compound interacts with enzymes, proteins, and other biomolecules through its thiol and carboxylic groups. These interactions are primarily characterized by the formation of covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function .

Cellular Effects

The effects of 4-Fluoro-2-mercaptobenzoic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a pH-sensitive reporter molecule in SERS-based intracellular pH measurements, which can provide insights into cellular metabolic states and disease conditions . The compound’s ability to modulate intracellular pH can affect various cellular processes, including enzyme activity and ion transport .

Molecular Mechanism

At the molecular level, 4-Fluoro-2-mercaptobenzoic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, via its thiol group, leading to enzyme inhibition or activation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in alterations in cellular metabolism and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-2-mercaptobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products may also have distinct biological effects that need to be considered in experimental designs .

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-mercaptobenzoic acid vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

4-Fluoro-2-mercaptobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on cellular processes. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular function .

Transport and Distribution

The transport and distribution of 4-Fluoro-2-mercaptobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to form covalent bonds with proteins can also influence its distribution and activity within cells .

Subcellular Localization

4-Fluoro-2-mercaptobenzoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .

Eigenschaften

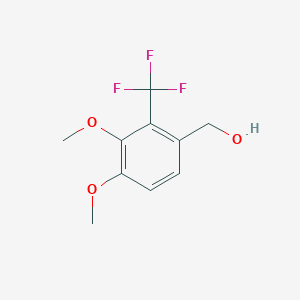

IUPAC Name |

4-fluoro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRNYBPPRDZSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508536 | |

| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81223-43-0 | |

| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)